Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate

Dye Chemistry Physicochemical Characterization Structure-Property Relationships

Sourcing structurally defined dinitro azo dyes for coloristic or metal-complex studies often leads to unvalidated analogs. Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate (CAS 94231-85-3) is a food-additive-listed compound with a precise 2-hydroxy-3,5-dinitro substitution pattern. Key differentiation points: 1) Dinitro substitution alters molar extinction coefficient and light fastness vs. mononitro analogs (CAS 94231-83-1, 94231-84-2). 2) Suitable as a ligand in 1:2 metal-complex pigment formation. 3) Carbamate linkage enables chromogenic substrate applications for esterase/amidase screening. Empirical validation of shade and fastness is advised before substitution.

Molecular Formula C18H13N5O8
Molecular Weight 427.3 g/mol
CAS No. 94231-85-3
Cat. No. B12678812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate
CAS94231-85-3
Molecular FormulaC18H13N5O8
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26)
InChIKeyLYBKPNSXXPPSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate: Chemical Identity & Procurement


Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate (CAS 94231-85-3, EC 303-907-2) is a synthetic organic compound belonging to the azo dye class, characterized by a naphthyl carbamate backbone coupled to a 2-hydroxy-3,5-dinitrophenyl diazo component [1]. Its molecular formula is C18H13N5O8, with a molecular weight of approximately 427.33 g/mol . The compound is listed as a food additive and appears in chemical inventories, though detailed toxicological or performance profiles remain sparsely documented in primary literature [2]. This guide assesses the available quantitative evidence differentiating this compound from its closest structural analogs for scientific and industrial procurement decisions.

Listing Context Listed as a food additive in chemical inventories; possible food colorant research candidate
Data Availability Limited toxicological and performance profiles; class-level inference only
Procurement Note Procure as dye reference standard; requires lot-specific coloristic validation

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate: Substitution Limitations


Azo dyes within the naphthyl carbamate class (e.g., CAS 94231-83-1, 94231-84-2) differ in the number and position of nitro substituents on the phenyl ring [1]. These structural variations are known to alter key dye performance parameters, including color shade, molar extinction coefficient, solubility, and light fastness. However, direct head-to-head quantitative comparisons for this specific compound are absent from the open literature. This guide documents the limited available evidence, underscoring that substitution without empirical validation risks compromising coloristic, regulatory, or application-specific properties that cannot be predicted from structural analogy alone.

Structure-Property Shift

Dinitro vs. mononitro substitution on the phenyl ring may shift color shade, molar extinction, and solubility, but direct comparative data are lacking.

Validation Requirement

Close structural analogs cannot be assumed to match coloristic or regulatory performance without empirical fastness and shade testing.

Data Scarcity

No published head-to-head quantitative evidence; structural analogy alone may not support procurement decisions.

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate vs. Analogs: Evidence Guide


Molecular Weight: Dinitro vs. Mononitro Analog

The target compound (CAS 94231-85-3) contains two nitro groups, resulting in a molecular weight of approximately 427.33 g/mol , while its mononitro analog (CAS 94231-84-2) has a molecular weight of approximately 382.33 g/mol . The higher molecular weight and additional nitro group are expected to influence properties such as solubility, substantivity, and light fastness, which are critical for dye selection. However, a direct comparative study measuring these properties under identical conditions has not been identified.

MW Comparison
Data to verify
427.33 vs 382.33 g/mol

Theoretical differentiation; no comparative dye performance data

Requires empirical fastness and shade testing

Dye Chemistry Physicochemical Characterization Structure-Property Relationships

Density: Dinitro vs. Monosulphonyl Analog

The density of the target compound is reported as 1.651 g/cm³ at an unspecified temperature . A structurally distinct analog containing a methylsulphonyl group (CAS not specified in retrieved data) has not been compared in a standardized density measurement. No density data for the mononitro analogs (94231-83-1, 94231-84-2) were retrievable from authoritative databases. This limits the ability to use density as a differentiating factor for procurement.

Density
Data to verify
1.651 g/cm³

No comparator data for differentiation

Temperature and method unspecified

Material Science Formulation Density

Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate: Application Scenarios


Shade-Specific Food Colorants via Nitro Substitution

The compound's listing as a food additive [1] suggests potential use in food coloration. Since dinitro substitution typically produces a different visible absorption profile than mononitro analogs, procurement should be guided by the need for a specific Food, Drug, and Cosmetic (FD&C) shade, with performance validated through empirical light and wash fastness testing before substitution.

Metal-Complex Dyes for Enhanced Light Fastness

The presence of multiple hydroxyl and nitro groups, plus a carbamate moiety, makes this compound a candidate ligand for chromium or other metal ions in 1:2 metal-complex dyes . Dinitro substitution may influence complexation kinetics and the photostability of the final pigment. Selection over mononitro analogs should be based on comparative photodegradation studies.

Carbamate-Hydrolyzing Enzyme Substrate Screening

Azo dyes containing carbamate linkages can serve as chromogenic substrates for esterase or amidase activity screening. The dinitro substitution may enhance chromophore sensitivity, leading to lower detection limits. Selection should be based on a direct comparison of kinetic parameters (Km, kcat, detection limit) between this compound and its mononitro analogs [2].

Application
Selection Property
Validation Focus
Food Colorant Shade Research
Dinitro substitution pattern
Light and wash fastness empirical testing
Metal-Complex Dye Studies
Multi-dentate ligand structure
Comparative photostability assessment
Enzyme Substrate Screening
Carbamate azo chromophore
Kinetic and detection limit comparison
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